4-Bromo-3-methoxy-1h-pyrazole
CAS No.: 1147011-26-4
Cat. No.: VC2566128
Molecular Formula: C4H5BrN2O
Molecular Weight: 177 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1147011-26-4 |
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Molecular Formula | C4H5BrN2O |
Molecular Weight | 177 g/mol |
IUPAC Name | 4-bromo-5-methoxy-1H-pyrazole |
Standard InChI | InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) |
Standard InChI Key | PUFHRMDRFZPMHL-UHFFFAOYSA-N |
SMILES | COC1=C(C=NN1)Br |
Canonical SMILES | COC1=C(C=NN1)Br |
Introduction
Physical and Chemical Properties
4-Bromo-3-methoxy-1H-pyrazole is characterized by a distinctive molecular structure with specific physical and chemical properties that define its behavior in chemical reactions and biological systems.
Basic Identification
Parameter | Value |
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IUPAC Name | 4-bromo-3-methoxy-1H-pyrazole (Also known as 4-bromo-5-methoxy-1H-pyrazole) |
CAS Number | 1147011-26-4 |
Molecular Formula | C₄H₅BrN₂O |
Molecular Weight | 177.00 g/mol |
Physical Form | Solid |
Standard Purity | 95% |
The compound features a five-membered pyrazole ring with two nitrogen atoms, substituted with a bromine atom at the 4-position and a methoxy group at the 3-position . This structural arrangement contributes to its chemical reactivity and potential applications in various chemical transformations.
Structural Characteristics
The structure of 4-bromo-3-methoxy-1H-pyrazole includes a pyrazole core with key functional groups that influence its reactivity:
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A pyrazole ring with two adjacent nitrogen atoms
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A bromine atom at position 4, which serves as an excellent leaving group for cross-coupling reactions
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A methoxy group at position 3, which affects the electron distribution in the ring
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An N-H bond at position 1, which can participate in hydrogen bonding and serves as a site for further functionalization
The SMILES notation for this compound is COC1=C(C=NN1)Br, which provides a linear representation of its chemical structure .
Synthesis Methods
Several methods have been reported for the synthesis of 4-bromo-3-methoxy-1H-pyrazole, with varying approaches depending on the starting materials and desired purity.
O-Alkylation Route
One common synthetic approach involves the O-alkylation of 4-bromo-1H-pyrazol-3-ol. This method is analogous to the synthesis of related compounds such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which is prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium . The general reaction scheme involves:
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Cooling a solution of 4-bromo-1H-pyrazol-3-ol in DMF to 0°C under inert atmosphere
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Adding sodium hydride portionwise as a base
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Adding methyl iodide dropwise at 0°C
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Warming the mixture to room temperature and heating at 60°C for 1 hour
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Quenching the reaction with water and extracting with an organic solvent
Spectroscopic Data and Analytical Characterization
Comprehensive spectroscopic data helps in confirming the structure and purity of 4-bromo-3-methoxy-1H-pyrazole.
Infrared Spectroscopy (IR)
The IR spectrum of 4-bromo-3-methoxy-1H-pyrazole would be expected to show characteristic absorption bands for:
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N-H stretching around 3100-3500 cm⁻¹
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C-H stretching of the methoxy group around 2800-3000 cm⁻¹
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C=N and C=C stretching of the pyrazole ring around 1400-1600 cm⁻¹
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C-O stretching of the methoxy group around 1050-1150 cm⁻¹
Chemical Reactivity and Applications
The structural features of 4-bromo-3-methoxy-1H-pyrazole make it a versatile reagent in organic synthesis with multiple applications.
Synthetic Applications
4-Bromo-3-methoxy-1H-pyrazole serves as an important building block in organic synthesis due to its reactive functionalities:
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The bromine at position 4 can participate in various cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce carbon-carbon bonds
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The N-H group can be functionalized through alkylation or acylation reactions
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The methoxy group provides a handle for further transformations
These properties make it valuable in the synthesis of more complex heterocyclic compounds with potential biological activities.
Role in Patent Literature
The compound is mentioned in several patents, suggesting its importance in the development of novel therapeutic agents:
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It appears in patents related to Polo-like kinase 4 inhibitors, which have potential applications in cancer treatment
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It's also referenced in patents describing isoquinoline compounds with potential pharmaceutical applications
Hazard Statements | Precautionary Statements |
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H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H319: Causes serious eye irritation | P264: Wash thoroughly after handling |
H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352: IF ON SKIN: Wash with plenty of water | |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound is labeled with the GHS07 pictogram, indicating it may cause irritation to skin, eyes, and respiratory system .
Comparison with Related Compounds
4-Bromo-3-methoxy-1H-pyrazole belongs to a family of substituted pyrazoles with varying substituents that influence their properties and applications.
Structural Analogs
Several structural analogs of 4-bromo-3-methoxy-1H-pyrazole have been reported:
These structural variations significantly affect the physical, chemical, and biological properties of the compounds .
Functional Group Effects
The presence of different functional groups on the pyrazole ring impacts various properties:
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The bromine substituent at position 4 increases lipophilicity and provides a reactive site for cross-coupling reactions
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The methoxy group at position 3 affects the electron density of the ring, influencing reactivity and hydrogen bonding patterns
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N-substitution (e.g., methyl or phenyl groups) changes the solubility profile and eliminates the potential for N-H hydrogen bonding
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Additional functional groups like carboxylic acid can dramatically alter the acidic/basic properties and biological interactions
Current Research and Future Directions
Research involving 4-bromo-3-methoxy-1H-pyrazole continues to evolve, with several promising directions identified in the literature.
Current Research Applications
Current research involving this compound focuses on:
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Development of novel synthetic methodologies for functionalized pyrazoles
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Exploration of the compound as a building block in medicinal chemistry
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Investigation of structure-activity relationships in pyrazole derivatives
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Application in the synthesis of potential kinase inhibitors and other pharmaceutical agents
Future Research Directions
Potential future research areas include:
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Further optimization of synthetic routes to improve yield and purity
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Exploration of catalytic methods for selective functionalization
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Investigation of biological activities of derivatives
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Development of structure-activity relationships to guide drug design
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Application in materials science and coordination chemistry
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